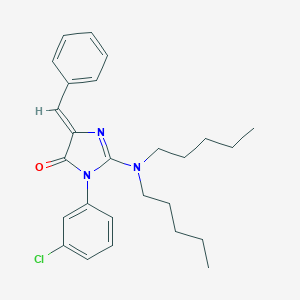
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one (CL-218,872) is a synthetic compound that belongs to the imidazoline class of compounds. It has been extensively studied for its potential use as a drug for the treatment of various medical conditions. The compound has been found to have a wide range of pharmacological properties, including analgesic, anti-inflammatory, and antihypertensive effects.
作用机制
The exact mechanism of action of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one is not fully understood. However, it is believed to act by binding to imidazoline receptors in the brain and peripheral tissues. Imidazoline receptors are involved in the regulation of blood pressure, pain perception, and inflammation. By binding to these receptors, 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one is thought to modulate the activity of various neurotransmitters and neuropeptides, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, and to lower blood pressure in animal models of hypertension. The compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is that it has been extensively studied and its synthesis method is well-established. This allows for consistent and reproducible results. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are many potential future directions for the use of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one. One area of research is the development of new drugs based on the structure of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one, which may have improved pharmacological properties. Another area of research is the investigation of the compound's effects on other medical conditions, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one, which may lead to the development of more targeted drugs with fewer side effects.
合成方法
The synthesis of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one involves the reaction of 3-chlorobenzaldehyde with dipentylamine and benzylidene-malononitrile in the presence of a base. The resulting product is then treated with hydrochloric acid to yield 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one. The synthesis method has been well-established and has been used in numerous studies.
科学研究应用
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one has been extensively studied for its potential use as a drug for the treatment of various medical conditions. It has been found to have analgesic effects in animal models of pain, and has been shown to be effective in reducing inflammation in animal models of arthritis. The compound has also been found to have antihypertensive effects in animal models of hypertension.
属性
分子式 |
C26H32ClN3O |
|---|---|
分子量 |
438 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipentylamino)imidazol-4-one |
InChI |
InChI=1S/C26H32ClN3O/c1-3-5-10-17-29(18-11-6-4-2)26-28-24(19-21-13-8-7-9-14-21)25(31)30(26)23-16-12-15-22(27)20-23/h7-9,12-16,19-20H,3-6,10-11,17-18H2,1-2H3/b24-19- |
InChI 键 |
RFFPEWJSLZLZIC-CLCOLTQESA-N |
手性 SMILES |
CCCCCN(CCCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCCN(CCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
规范 SMILES |
CCCCCN(CCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)